3-Nitro-1-(4-octylphenyl)propan-1-one
Overview
Description
3-Nitro-1-(4-octylphenyl)propan-1-one: is an organic compound with the molecular formula C17H25NO3 . It is a nitro ketone derivative, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring substituted with an octyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one typically involves the nitration of 1-(4-octylphenyl)propan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-1-(4-octylphenyl)propan-1-one can undergo reduction reactions to form corresponding amines.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Amines: Formed through the reduction of the nitro group.
Alcohols: Formed through the reduction of the ketone group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-Nitro-1-(4-octylphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of nitro and ketone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, it is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod, an impurity of Fingolimod, which is a novel immune modulator used in transplant medicine .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Nitro-1-(4-octylphenyl)propan-1-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects on cellular functions .
Comparison with Similar Compounds
3-Nitro-1-phenylpropan-1-one: Lacks the octyl chain, making it less hydrophobic.
4-Octylphenylpropan-1-one: Lacks the nitro group, reducing its reactivity.
3-Nitro-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of an octyl chain, affecting its physical properties.
Uniqueness: 3-Nitro-1-(4-octylphenyl)propan-1-one is unique due to the presence of both a long hydrophobic octyl chain and a reactive nitro group. This combination of properties makes it versatile for various applications, from organic synthesis to potential therapeutic uses .
Properties
IUPAC Name |
3-nitro-1-(4-octylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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